



# Application Note: Flow Cytometry Analysis of TIC10-Treated Immune Cells

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

TIC10, also known as ONC201, is a small molecule inhibitor of Akt and ERK, which leads to the nuclear translocation of the transcription factor Foxo3a.[1] This, in turn, transcriptionally induces the expression of the tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) and its death receptor DR5, culminating in apoptosis of cancer cells.[1][2][3] Beyond its direct anti-tumor effects, emerging evidence suggests that TIC10 possesses immunomodulatory properties, making it a compelling candidate for combination therapies in immuno-oncology.[2] Notably, TIC10 has been shown to stimulate the infiltration and activation of Natural Killer (NK) cells within the tumor microenvironment.[4] This application note provides detailed protocols for the analysis of TIC10-treated immune cells using flow cytometry, a powerful technique for the multi-parameter characterization of complex cell populations at the single-cell level.[5][6]

The provided protocols will enable researchers to:

- Phenotype major immune cell populations, including T cells, NK cells, macrophages, dendritic cells (DCs), and regulatory T cells (Tregs).
- Assess the activation and maturation status of these immune cells.
- Evaluate the induction of apoptosis in immune cell subsets.



• Analyze the polarization of macrophages towards M1 (pro-inflammatory) or M2 (anti-inflammatory) phenotypes.

# **Signaling Pathway of TIC10**





Click to download full resolution via product page

Figure 1: TIC10 signaling cascade.



### **Experimental Workflow**

Flow Cytometry Analysis Workflow



Click to download full resolution via product page

Figure 2: Experimental workflow overview.



#### **Materials and Reagents**

- Human Peripheral Blood Mononuclear Cells (PBMCs)
- TIC10 (ONC201)
- DMSO (Vehicle control)
- RPMI-1640 medium
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin
- Phosphate Buffered Saline (PBS)
- FACS Buffer (PBS + 2% FBS + 0.1% Sodium Azide)
- Fixation/Permeabilization Buffer
- Fluorochrome-conjugated antibodies (see tables below)
- Annexin V Apoptosis Detection Kit
- Live/Dead Fixable Viability Stain
- Flow cytometry tubes

# Experimental Protocols Immune Cell Culture and TIC10 Treatment

- Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
- Resuspend PBMCs in complete RPMI-1640 medium (supplemented with 10% FBS and 1% Penicillin-Streptomycin) at a concentration of 1 x 10<sup>6</sup> cells/mL.
- Plate 1 mL of the cell suspension into each well of a 24-well plate.



- Prepare a stock solution of **TIC10** in DMSO. Further dilute **TIC10** to the desired final concentrations (e.g., 1  $\mu$ M, 5  $\mu$ M, 10  $\mu$ M) in complete RPMI-1640 medium. Prepare a vehicle control with the corresponding concentration of DMSO.
- Add the **TIC10** dilutions or vehicle control to the plated cells.
- Incubate the cells for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

### **Staining for Flow Cytometry Analysis**

- Harvest the cells from each well and transfer to flow cytometry tubes.
- Wash the cells with 2 mL of cold FACS buffer and centrifuge at 300 x g for 5 minutes.
   Discard the supernatant.
- (Optional) Stain for cell viability using a Live/Dead fixable dye according to the manufacturer's instructions.
- Resuspend the cell pellet in 100 μL of FACS buffer containing the appropriate combination of fluorochrome-conjugated surface antibodies (see tables below).
- Incubate for 30 minutes at 4°C in the dark.
- Wash the cells twice with 2 mL of cold FACS buffer.
- For intracellular staining (e.g., FoxP3, Granzyme B), proceed with fixation and permeabilization using a commercially available kit according to the manufacturer's protocol.
- After fixation and permeabilization, wash the cells with permeabilization buffer.
- Resuspend the cell pellet in 100 μL of permeabilization buffer containing the appropriate intracellular antibodies.
- Incubate for 30 minutes at 4°C in the dark.
- Wash the cells twice with 2 mL of permeabilization buffer.



- For apoptosis analysis, resuspend cells in 1X Annexin V binding buffer and stain with Annexin V and a viability dye (e.g., PI or 7-AAD) according to the manufacturer's protocol.
- Resuspend the final cell pellet in 300-500  $\mu$ L of FACS buffer for analysis.

#### **Data Acquisition and Analysis**

- Acquire data on a flow cytometer equipped with the appropriate lasers and filters for the chosen fluorochromes.
- Collect a sufficient number of events (e.g., 50,000 100,000) for each sample.
- Analyze the data using a suitable software (e.g., FlowJo, FCS Express).
- Gate on the populations of interest based on forward and side scatter properties, viability, and specific cell surface markers.
- Quantify the percentage of positive cells and the median fluorescence intensity (MFI) for each marker of interest.

#### **Data Presentation**

#### **Table 1: T Cell Population Analysis**



| Parameter             | Marker             | Expected Effect of TIC10                       | Rationale                                                       |
|-----------------------|--------------------|------------------------------------------------|-----------------------------------------------------------------|
| T Cell Identification | CD3                | No significant change in percentage            | General T cell marker.                                          |
| Helper T Cells        | CD4                | Potential for slight decrease due to apoptosis | Subset of T cells.                                              |
| Cytotoxic T Cells     | CD8                | Potential for slight decrease due to apoptosis | Subset of T cells.                                              |
| Activation Markers    | CD25, CD69, HLA-DR | Potential for increased expression             | TIC10's immunomodulatory effects may lead to T cell activation. |
| Apoptosis             | Annexin V          | Increased percentage of Annexin V+ cells       | TIC10 is a known inducer of apoptosis. [7][8][9]                |

Table 2: Natural Killer (NK) Cell Analysis

| Parameter              | Marker       | Expected Effect of TIC10            | Rationale                                          |
|------------------------|--------------|-------------------------------------|----------------------------------------------------|
| NK Cell Identification | CD3-, CD56+  | No significant change in percentage | General NK cell markers.                           |
| Activation Markers     | CD69, CD107a | Increased expression                | TIC10 is known to activate NK cells.[4]            |
| Cytotoxicity Marker    | Granzyme B   | Increased intracellular expression  | Indicates enhanced cytotoxic potential.            |
| Apoptosis              | Annexin V    | Minimal to no increase              | TIC10 is expected to activate, not kill, NK cells. |



**Table 3: Macrophage Polarization Analysis** 

| Parameter       | Marker             | Expected Effect of TIC10            | Rationale                                                       |
|-----------------|--------------------|-------------------------------------|-----------------------------------------------------------------|
| Pan-Macrophage  | CD14, CD68         | No significant change in percentage | General macrophage markers.                                     |
| M1 Polarization | CD80, CD86, HLA-DR | Increased expression                | Shift towards a pro-<br>inflammatory, anti-<br>tumor phenotype. |
| M2 Polarization | CD163, CD206       | Decreased expression                | Shift away from an anti-inflammatory, protumor phenotype.       |

Table 4: Dendritic Cell (DC) Maturation Analysis

| Parameter          | Marker           | Expected Effect of TIC10                               | Rationale                                                          |
|--------------------|------------------|--------------------------------------------------------|--------------------------------------------------------------------|
| Pan-DC             | CD11c, HLA-DR    | No significant change in percentage                    | General DC markers.                                                |
| Maturation Markers | CD80, CD83, CD86 | Increased expression                                   | Indicates DC maturation and enhanced antigen- presenting capacity. |
| Apoptosis          | Annexin V        | Potential for a slight increase at high concentrations | High doses may induce apoptosis.                                   |

## Table 5: Regulatory T Cell (Treg) Analysis



| Parameter            | Marker                       | Expected Effect of TIC10                     | Rationale                                                                   |
|----------------------|------------------------------|----------------------------------------------|-----------------------------------------------------------------------------|
| Treg Identification  | CD3+, CD4+, CD25+,<br>FoxP3+ | Potential for decreased percentage           | A reduction in Tregs would be beneficial for an anti-tumor immune response. |
| Suppressive Function | (Requires functional assay)  | Potential for decreased suppressive function | Further investigation needed.                                               |
| Apoptosis            | Annexin V                    | Potential for increased percentage           | TIC10 may selectively induce apoptosis in Tregs.                            |

#### Conclusion

The protocols and panels described in this application note provide a comprehensive framework for investigating the immunomodulatory effects of **TIC10** using flow cytometry. By systematically analyzing various immune cell subsets, researchers can gain valuable insights into how **TIC10** influences the anti-tumor immune response. This information is crucial for the rational design of combination therapies that leverage both the direct cytotoxic and the immune-stimulating properties of this promising anti-cancer agent.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Dual Inactivation of Akt and ERK by TIC10 Signals Foxo3a Nuclear Translocation, TRAIL
   Gene Induction, and Potent Antitumor Effects PMC [pmc.ncbi.nlm.nih.gov]
- 2. ONC201 and imipridones: Anti-cancer compounds with clinical efficacy PMC [pmc.ncbi.nlm.nih.gov]



- 3. researchgate.net [researchgate.net]
- 4. Fox Chase Cancer Center Researchers Uncover ONC201 Immune-oncology Effects | Fox Chase Cancer Center - Philadelphia PA [foxchase.org]
- 5. Immune Monitoring of Cancer Patients by Multi-color Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]
- 6. Immune Monitoring of Cancer Patients by Multi-color Flow Cytometry PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. ashpublications.org [ashpublications.org]
- 9. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Note: Flow Cytometry Analysis of TIC10-Treated Immune Cells]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b560159#flow-cytometry-analysis-of-tic10-treatedimmune-cells]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com







© 2025 BenchChem. All rights reserved.